molecular formula C18H13N5OS B12021683 1-(((3-Mercapto-5-(2-pyridinyl)-4H-1,2,4-triazol-4-YL)imino)methyl)-2-naphthol CAS No. 613248-36-5

1-(((3-Mercapto-5-(2-pyridinyl)-4H-1,2,4-triazol-4-YL)imino)methyl)-2-naphthol

Cat. No.: B12021683
CAS No.: 613248-36-5
M. Wt: 347.4 g/mol
InChI Key: MZHCWSQYPLTGMR-RGVLZGJSSA-N
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Description

1-(((3-Mercapto-5-(2-pyridinyl)-4H-1,2,4-triazol-4-YL)imino)methyl)-2-naphthol is a complex organic compound that features a unique combination of functional groups, including a mercapto group, a pyridinyl ring, a triazole ring, and a naphthol moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and its utility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(((3-Mercapto-5-(2-pyridinyl)-4H-1,2,4-triazol-4-YL)imino)methyl)-2-naphthol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with nitriles under acidic or basic conditions.

    Attachment of the Pyridinyl Group: The pyridinyl group is introduced via nucleophilic substitution reactions, often using pyridine derivatives and suitable leaving groups.

    Formation of the Iminomethyl Linkage: The iminomethyl linkage is formed through condensation reactions between aldehydes and amines.

    Introduction of the Mercapto Group: The mercapto group is typically introduced via thiolation reactions, using thiolating agents such as thiourea or thiols.

    Attachment to the Naphthol Moiety: The final step involves coupling the synthesized intermediate with 2-naphthol through electrophilic aromatic substitution or similar reactions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(((3-Mercapto-5-(2-pyridinyl)-4H-1,2,4-triazol-4-YL)imino)methyl)-2-naphthol can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The iminomethyl linkage can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or nitric acid.

    Reduction: Reagents like sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nitrating agents, or alkylating agents under appropriate conditions.

Major Products:

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or alkylated derivatives.

Scientific Research Applications

1-(((3-Mercapto-5-(2-pyridinyl)-4H-1,2,4-triazol-4-YL)imino)methyl)-2-naphthol has diverse applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as an intermediate in organic synthesis.

    Biology: Investigated for its potential antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(((3-Mercapto-5-(2-pyridinyl)-4H-1,2,4-triazol-4-YL)imino)methyl)-2-naphthol involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound’s functional groups enable it to form hydrogen bonds, coordinate with metal ions, and participate in redox reactions, thereby modulating biological pathways and exerting its effects.

Comparison with Similar Compounds

  • 1-(((3-Mercapto-5-(2-pyridinyl)-4H-1,2,4-triazol-4-YL)imino)methyl)-2-phenol
  • 1-(((3-Mercapto-5-(2-pyridinyl)-4H-1,2,4-triazol-4-YL)imino)methyl)-2-anthracenol

Comparison: Compared to similar compounds, 1-(((3-Mercapto-5-(2-pyridinyl)-4H-1,2,4-triazol-4-YL)imino)methyl)-2-naphthol is unique due to its naphthol moiety, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications.

Properties

CAS No.

613248-36-5

Molecular Formula

C18H13N5OS

Molecular Weight

347.4 g/mol

IUPAC Name

4-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C18H13N5OS/c24-16-9-8-12-5-1-2-6-13(12)14(16)11-20-23-17(21-22-18(23)25)15-7-3-4-10-19-15/h1-11,24H,(H,22,25)/b20-11+

InChI Key

MZHCWSQYPLTGMR-RGVLZGJSSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=C2/C=N/N3C(=NNC3=S)C4=CC=CC=N4)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NN3C(=NNC3=S)C4=CC=CC=N4)O

Origin of Product

United States

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